2-Isopropyl-2H-isoindole

Diels-Alder Cycloaddition Synthetic Methodology

Researchers needing an N-substituted isoindole face wide variability in Diels-Alder reactivity and polymer conductivity-N-methyl, N-phenyl, and N-octyl derivatives are not interchangeable. 2-Isopropyl-2H-isoindole provides a validated middle-ground solution: - **Predictable reactivity**: 75% yield of endo-adduct with N-phenylmaleimide (vs. 60% for N-phenyl, 85% for N-benzyl) - **Controlled conductivity**: Estimated 10⁻⁵-10⁻⁶ S/cm for electropolymerized films - **Materials application**: Building block for tetracenes and BODIPYs with tunable photophysics ≥98% purity, immediate global shipment.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B11918426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2H-isoindole
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2C=CC=CC2=C1
InChIInChI=1S/C11H13N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-9H,1-2H3
InChIKeyDYPHFTYWFCYOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2H-isoindole: Properties & Procurement


2-Isopropyl-2H-isoindole (CAS 55023-86-4, molecular formula C11H13N, molecular weight 159.23) is an N-substituted 2H-isoindole heterocyclic compound comprising a benzene ring fused with an N-isopropyl-substituted pyrrole ring . As a member of the isoindole family, it exists as the 2H-tautomer and is stabilized by N-substitution, rendering it easier to handle compared to the parent unsubstituted isoindole [1]. Commercial suppliers offer 2-isopropyl-2H-isoindole at ≥98% purity for pharmaceutical research and materials development applications .

N-Substituent Effects on Reactivity and Stability


N-substituted 2H-isoindoles are not interchangeable due to the profound influence of the N-substituent on the electronic properties and steric environment of the isoindole core [1]. The choice of N-substituent directly modulates critical performance parameters including Diels–Alder cycloaddition reactivity, electrochemical oxidation potential, and polymer conductivity [2]. In a comparative study of N-substituted isoindoles, the oxidation potentials were found to vary significantly depending on the electronic and steric nature of the substituent, with N-phenyl derivatives showing higher oxidation potentials than N-methyl or N-octyl analogs [3]. Consequently, substituting 2-isopropyl-2H-isoindole with an alternative N-substituted isoindole (e.g., N-methyl, N-phenyl, N-octyl) without quantitative justification may result in altered reaction outcomes, unexpected polymer properties, or synthetic incompatibility.

2-Isopropyl-2H-isoindole Performance Comparison


Diels–Alder Cycloaddition Reactivity

In a comparative study of Diels–Alder reactions with N-phenylmaleimide under refluxing isopropanol with triethylamine, 2-isopropyl-2H-isoindole demonstrated a 75% yield of the endo-adduct, whereas the N-benzyl analog afforded an 85% yield and the N-phenyl analog gave a 60% yield [1]. This positions the isopropyl derivative as intermediate in reactivity, balancing steric hindrance with electronic effects.

Diels-Alder Cycloaddition Synthetic Methodology

Electrochemical Oxidation Potential

N-substituted isoindoles as a class exhibit considerably lower oxidation potentials than pyrrole, facilitating easier electropolymerization [1]. Within this class, the oxidation potential varies by substituent: N-phenylisoindole shows higher oxidation potential than N-methylisoindole due to electronic and steric effects [2]. 2-Isopropyl-2H-isoindole, bearing an electron-donating alkyl substituent, is predicted to exhibit an oxidation potential comparable to or slightly higher than N-methylisoindole but lower than N-phenylisoindole, positioning it as a moderate-energy monomer for electrochemical applications.

Electrochemistry Conducting Polymers Oxidation Potential

Polymer Film Conductivity

Electrochemically polymerized N-substituted polyisoindoles exhibit conductivities in the range of 10⁻³ to 10⁻⁶ S/cm [1]. Among these, poly(N-methylisoindole) and poly(N-phenylisoindole) show measurable conductivities, though the exact value for poly(2-isopropyl-2H-isoindole) has not been reported in the primary literature. Based on the alkyl-substituted trend and steric effects of the isopropyl group, its polymer conductivity is expected to fall within the lower end of this range (10⁻⁵ to 10⁻⁶ S/cm).

Conducting Polymers Electrical Conductivity Materials Science

Applications of 2-Isopropyl-2H-isoindole


Diels–Alder Synthesis of Bicyclic Frameworks

2-Isopropyl-2H-isoindole is a viable diene for constructing isoindole-fused bicyclic systems when intermediate Diels–Alder reactivity is desired. The compound provides a 75% yield of the endo-adduct with N-phenylmaleimide, offering a predictable middle-ground yield between the more reactive N-benzyl analog (85%) and the less reactive N-phenyl analog (60%) [1].

Electropolymerized Films

Researchers seeking to fabricate electrochemically polymerized films with controlled, moderate electrical conductivity (estimated 10⁻⁵ to 10⁻⁶ S/cm) may select 2-isopropyl-2H-isoindole as a monomer. Its oxidation potential, predicted to be intermediate among N-alkyl isoindoles based on class data [1], enables electropolymerization at lower potentials than pyrrole while producing polymers with conductivities distinct from N-methyl or N-phenyl derivatives [2].

BODIPY and Tetracene Precursor

2-Isopropyl-2H-isoindole serves as a building block for advanced materials including tetracenes and boron dipyrromethenes (BODIPYs) [1]. The isopropyl substituent provides a balance of steric bulk and electron donation that can influence the photophysical properties of the resulting extended π-systems [2], making it a candidate for tuning emission wavelengths in materials applications.

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